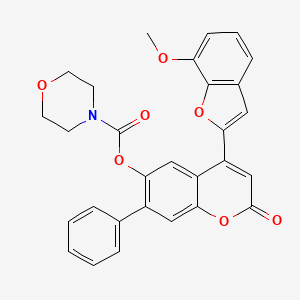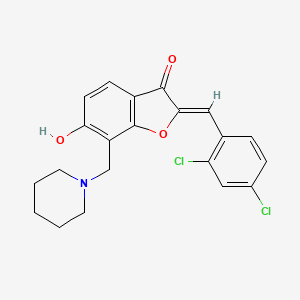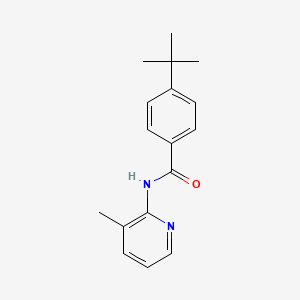![molecular formula C14H15FN2O2 B12197580 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone](/img/structure/B12197580.png)
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone is a complex organic compound belonging to the class of indole derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a tetrahydropyridoindole core, and a methoxyethanone group. Indole derivatives are known for their diverse biological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the methoxyethanone group: This step involves the reaction of the indole derivative with a methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may involve inhibition of tyrosine kinases or interference with DNA synthesis .
Comparison with Similar Compounds
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methoxyethanone can be compared with other indole derivatives, such as:
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate: This compound has a carboxylate group instead of a methoxyethanone group, leading to different reactivity and biological activity.
N-[6-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]hexyl]acetamide: This derivative has additional fluorophenyl and hexyl groups, which may enhance its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-methoxyethanone |
InChI |
InChI=1S/C14H15FN2O2/c1-19-8-14(18)17-5-4-13-11(7-17)10-6-9(15)2-3-12(10)16-13/h2-3,6,16H,4-5,7-8H2,1H3 |
InChI Key |
IGEKDMKHAHWPRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12197500.png)
![N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12197501.png)
![3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12197510.png)
![3'-Methylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one](/img/structure/B12197526.png)
![N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B12197530.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12197538.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12197551.png)
![5-{[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12197563.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B12197572.png)


![3-cyclopentyl-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12197593.png)
![benzyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12197597.png)
